Enhanced Lipophilicity vs. N,N-Dimethyl-4-pentenamide Drives Differential Solvent Partitioning and Membrane Permeability
4-Pentenamide, N,N-diethyl- (target) has a computed XLogP of 1.5, which is 0.7 log units higher than the XLogP3-AA of 0.8 for its N,N-dimethyl analog (CAS 16487-56-2) [1]. This difference corresponds to an approximately 5-fold higher octanol-water partition coefficient for the target compound, predicting substantially greater lipophilicity-driven membrane permeability and organic-phase solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.5 |
| Comparator Or Baseline | N,N-Dimethyl-4-pentenamide: XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP = +0.7 (~5-fold difference in partition coefficient) |
| Conditions | Computed property; Chem960 (target) and PubChem 2025.04.14 release (comparator) |
Why This Matters
The 0.7 log unit increase in XLogP directly translates to predictable differences in extraction efficiency, chromatographic retention, and passive membrane permeability, making the diethyl compound the preferred choice when higher lipophilicity is required for formulation or biological assay compatibility.
- [1] PubChem. N,N-Dimethylpent-4-enamide (CAS 16487-56-2) Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylpent-4-enamide (accessed 2026-04-26). View Source
